3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
Description
3-(6-{[(2-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. The structure includes a pyridine ring at position 3 and a (2-chlorophenyl)methylsulfanyl group at position 6 (Figure 1).
Properties
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-14-6-2-1-4-13(14)11-24-16-8-7-15-20-21-17(23(15)22-16)12-5-3-9-19-10-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFRULIJAWWKEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzyl mercaptan with 3-pyridylhydrazine, followed by cyclization with a suitable reagent to form the triazolo[4,3-b]pyridazine ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Azides, thiols, or other substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit c-Met kinase activity, which is crucial in cancer progression:
- Case Study : A derivative exhibiting significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines demonstrated IC50 values of 1.06 ± 0.16 μM for A549 cells, indicating potent anticancer properties .
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on key kinases involved in cell signaling pathways:
- Mechanism : It was found to interact with cyclin-dependent kinases (CDK) and c-Met, leading to the inhibition of cell proliferation in cancerous cells. This interaction is critical as it affects the cell cycle regulation pathway .
Data Tables
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine | A549 | 1.06 ± 0.16 | c-Met inhibition |
| 3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine | MCF-7 | 1.23 ± 0.18 | c-Met inhibition |
| 3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine | HeLa | 2.73 ± 0.33 | c-Met inhibition |
Neuroprotective Effects
Some studies suggest that triazolo-pyridazine derivatives may also possess neuroprotective properties. This potential application is being explored in the context of neurodegenerative diseases where oxidative stress plays a significant role.
Mechanism of Action
The mechanism of action of 3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Solubility: The furan-containing analog () exhibits moderate water solubility (29 µg/mL), likely due to its heteroaromatic furan group enhancing polarity.
- Bioactivity Trends : Chlorinated derivatives, such as 8-chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine, demonstrate significant herbicidal activity, suggesting that the 2-chlorophenyl group in the target compound could similarly enhance agrochemical efficacy .
Physicochemical Properties
- Thermal Stability : Tetrazine-based analogs () highlight that nitrogen-rich heterocycles often exhibit high thermal stability, a trait likely shared by the target compound .
Biological Activity
The compound 3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a chlorophenyl group. Its molecular formula is , with a molecular weight of approximately 351.84 g/mol. The presence of the sulfur atom and the triazole moiety suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The triazole ring may facilitate binding to enzymes or receptors involved in critical pathways such as:
- Antimicrobial Activity : The compound may exhibit inhibitory effects on bacterial growth through mechanisms similar to other triazole derivatives.
- Anticancer Properties : Initial studies indicate potential cytotoxic effects against cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
In Vitro Studies
Recent research has evaluated the compound's activity against various cell lines. Key findings include:
- Cytotoxicity : The compound demonstrated significant cytotoxicity against human cancer cell lines (e.g., A549, MCF-7) with IC50 values ranging from 1.06 to 2.73 µM .
- Inhibition of Enzymatic Activity : The compound showed promising results in inhibiting c-Met kinase, a target for cancer therapy, with an IC50 value comparable to established inhibitors .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | A549 | 1.06 ± 0.16 | |
| Cytotoxicity | MCF-7 | 1.23 ± 0.18 | |
| Cytotoxicity | HeLa | 2.73 ± 0.33 | |
| c-Met Kinase Inhibition | c-Met | 0.090 |
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds within the same chemical class:
- Anti-tubercular Activity : A study synthesized derivatives related to triazole structures and assessed their anti-tubercular efficacy against Mycobacterium tuberculosis. Some derivatives exhibited IC90 values as low as 3.73 µM, indicating strong activity against the pathogen .
- Cytotoxicity Assessment : Another investigation into triazolo-pyridazine derivatives revealed moderate cytotoxicity across various cancer cell lines, reinforcing the potential of this chemical class in cancer therapeutics .
Q & A
Q. What are the established synthetic routes for 3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine?
The primary synthesis involves cyclization of 2-chlorobenzyl mercaptan with 3-pyridin-2-yl-1,2,4-triazole-4-carboxylic acid hydrazide under reflux conditions using phosphorus oxychloride (POCl₃) as a dehydrating agent. Key steps include nucleophilic substitution at the sulfur atom and triazolopyridazine ring formation. Reaction optimization typically requires inert atmospheres and controlled temperature gradients to minimize side products .
Q. How is the compound structurally characterized in academic research?
Essential analytical techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., chlorophenyl, pyridine).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (C₁₇H₁₂ClN₅S, ~352.86 g/mol).
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., C-Cl stretch at ~550 cm⁻¹, S-C aromatic vibrations).
Single-crystal X-ray diffraction (e.g., as in related triazolopyridazines) resolves absolute stereochemistry .
Q. What preliminary biological activities have been reported?
In vitro studies highlight:
- Antimicrobial activity: Comparable to reference drugs (e.g., IC₅₀ ~1–10 µM against bacterial strains).
- COX-2 inhibition: Activity similar to celecoxib (IC₅₀ ~0.5 µM) via competitive binding assays .
- Kinase inhibition: Structural analogs show potential in cancer research by targeting tyrosine kinases .
Advanced Research Questions
Q. How can synthesis be optimized for sustainability and scalability?
- Green chemistry approaches: Replace POCl₃ with sodium hypochlorite (NaOCl) in ethanol, reducing toxicity and waste (yield ~73%) .
- Flow reactors: Enhance reaction control and reproducibility for multi-step syntheses (e.g., nucleophilic substitutions and cyclizations) .
- Catalyst screening: Transition-metal catalysts (e.g., Pd/Cu) may improve regioselectivity in heterocycle formation .
Q. What strategies address contradictions in reported biological data?
Discrepancies (e.g., variable IC₅₀ values) may arise from:
- Assay conditions: Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines.
- Purity: HPLC or LC-MS validation (>95% purity) ensures activity correlates with the target compound.
- Structural analogs: Compare fluorophenyl vs. chlorophenyl derivatives (e.g., fluorine’s electronegativity alters target binding) .
Q. How do structural modifications influence activity in structure-activity relationship (SAR) studies?
Key modifications and effects:
- Chlorophenyl → Fluorophenyl: Increased metabolic stability but reduced COX-2 affinity due to steric/electronic effects .
- Sulfanyl group replacement: Substitution with sulfone (-SO₂-) enhances solubility but may reduce membrane permeability .
- Pyridine ring functionalization: Adding electron-withdrawing groups (e.g., -NO₂) improves kinase inhibition but increases toxicity .
Q. What advanced techniques elucidate the mechanism of enzyme inhibition?
- Molecular docking: Predict binding modes to COX-2 or kinase active sites (e.g., AutoDock Vina).
- Enzyme kinetics: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters .
Q. What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- Waste disposal: Neutralize acidic byproducts (e.g., HCl) before disposal in designated containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
